N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)-4-methylbenzene-1-sulfonamide
Description
This compound belongs to a class of carbazole derivatives designed to modulate circadian clock proteins, particularly cryptochrome (CRY). Its structure comprises a carbazole core linked to a 2-hydroxypropyl chain, substituted with a 2-methoxyethyl group and a 4-methylbenzenesulfonamide moiety.
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-19-11-13-21(14-12-19)32(29,30)26(15-16-31-2)17-20(28)18-27-24-9-5-3-7-22(24)23-8-4-6-10-25(23)27/h3-14,20,28H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCIWROJQNBTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCOC)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole ring can be synthesized through a cyclization reaction of an appropriate precursor.
Attachment of the Hydroxypropyl Group: This step involves the reaction of the carbazole with a suitable epoxide under basic conditions to introduce the hydroxypropyl group.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be attached via a nucleophilic substitution reaction using a suitable alkylating agent.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) are commonly used.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various alkylated or arylated derivatives.
Scientific Research Applications
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate into DNA, disrupting its function, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The hydroxypropyl and methoxyethyl groups can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural and molecular differences between the target compound and its analogs:
*Calculated using PubChem’s molecular weight calculator. †Estimated based on benzenesulfonamide analogs . ‡Reported for KL001 analogs .
Key Observations:
- Sulfonamide Variations : The target compound’s 4-methylbenzenesulfonamide group increases molecular weight and lipophilicity (XLogP ~4.5) compared to KL001’s methanesulfonamide (XLogP 3.8). This may enhance membrane permeability but reduce aqueous solubility .
- The methoxy group may improve metabolic stability compared to furan’s susceptibility to oxidation .
- Stereochemistry : Like KL001 and compounds, the target compound likely has undefined stereocenters (“0 of 1 defined stereocentres”), which may result in racemic mixtures with variable activity .
KL001 and Derivatives:
KL001 stabilizes CRY by binding to its photolyase homology region, inhibiting ubiquitination and degradation. This lengthens the circadian period in vitro (e.g., human U2OS cells) with an EC50 of ~1.6 µM . Modifications in the sulfonamide and aryl groups significantly affect potency:
- KL044: Introduction of chloro and cyano groups enhances CRY binding affinity, achieving sub-micromolar activity (EC50 = 0.2 µM) .
- Compound : The p-tolyl group may sterically hinder CRY interaction, though specific activity data are unavailable .
Target Compound’s Hypothesized Activity:
The 4-methylbenzenesulfonamide moiety could provide stronger π-π interactions with CRY’s hydrophobic pockets compared to methanesulfonamide. However, the 2-methoxyethyl chain’s flexibility might reduce binding specificity versus KL001’s rigid furan. Further assays are required to confirm CRY stabilization efficacy.
Pharmacokinetic Considerations
- Lipophilicity : The target compound’s higher XLogP (~4.5) suggests better blood-brain barrier penetration than KL001, aligning with CNS-targeted circadian modulators.
Biological Activity
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)-4-methylbenzene-1-sulfonamide is a synthetic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 440.57 g/mol
- CAS Number : 881939-77-1
The compound contains a carbazole moiety, which is known for its electron-rich properties, and a sulfonamide group that can interact with various biological targets. The presence of hydroxypropyl and methoxyethyl groups enhances its solubility and bioavailability.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Carbazole Moiety : Typically synthesized from precursor compounds through cyclization reactions.
- Attachment of Hydroxypropyl Group : Achieved via the reaction of carbazole with epichlorohydrin under basic conditions.
- Introduction of Methoxyethyl Group : Accomplished through nucleophilic substitution using appropriate alkylating agents.
- Sulfonamide Formation : Finalized by reacting the intermediate with a sulfonyl chloride.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- DNA Intercalation : The carbazole structure allows for intercalation into DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting enzyme activities crucial for various metabolic pathways.
Antiviral Activity
Recent studies have explored the antiviral potential of carbazole derivatives against SARS-CoV-2. For instance, compounds with similar structures exhibited significant binding affinities to viral proteins, suggesting potential inhibitory effects on viral replication pathways .
Anticancer Properties
Carbazole derivatives have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. In vitro studies demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, including breast and lung cancers.
Pharmacokinetics and Toxicity
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis has indicated favorable pharmacokinetic properties for this compound, including good solubility and moderate permeability across biological membranes. However, further studies are needed to evaluate its long-term toxicity and side effects in vivo.
Case Studies
- Study on Antiviral Activity :
-
Cancer Cell Line Studies :
- The compound was tested on various cancer cell lines (e.g., MCF-7 for breast cancer).
- Results showed a dose-dependent decrease in cell viability, suggesting its role as a potential anticancer agent.
Q & A
Q. Q1. What are the recommended synthetic routes for N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)-4-methylbenzene-1-sulfonamide, and what critical reaction conditions must be optimized?
A1. The compound can be synthesized via N-alkylation or sulfonamide coupling reactions. Key steps include:
- Carbazole activation : Use 9H-carbazole as a starting material, reacting it with epichlorohydrin or a brominated precursor to introduce the 2-hydroxypropyl chain .
- Sulfonamide formation : React the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) .
- Methoxyethyl substitution : Introduce the 2-methoxyethyl group via nucleophilic substitution or coupling reactions, ensuring anhydrous conditions to prevent hydrolysis .
Critical parameters: Temperature control (60–100°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for sulfonamide coupling) to minimize by-products .
Q. Q2. How is the structural integrity of this compound validated post-synthesis?
A2. Use a combination of:
- ¹H/¹³C NMR : Confirm regioselectivity of the carbazole substitution (e.g., aromatic protons at δ 7.2–8.3 ppm) and sulfonamide linkage (SO₂N resonance) .
- HRMS : Validate molecular weight (calculated for C₂₆H₂₉N₃O₄S: ~503.18 g/mol) with <2 ppm error .
- Elemental analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., C: 62.00%, H: 5.78%) .
Intermediate/Advanced Questions
Q. Q3. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
A3.
- Target selection : Prioritize receptors like tyrosine kinases or DNA topoisomerases , given carbazole's known intercalation properties .
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to simulate ligand-receptor binding .
- Key parameters : Analyze binding energy (ΔG ≤ -8 kcal/mol indicates strong affinity) and hydrogen bonding with catalytic residues (e.g., Asp86 in topoisomerase II) .
- Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays .
Q. Q4. What strategies resolve contradictions in solubility data between theoretical predictions and experimental observations?
A4.
- Theoretical models : Use LogP calculations (e.g., XLogP3) to predict hydrophobicity. For this compound, LogP ≈ 3.5 suggests moderate solubility in DMSO .
- Experimental adjustments :
- Analytical validation : Use HPLC-UV (λ = 254 nm) to quantify solubility, correlating with nephelometry for particle-size analysis .
Q. Q5. How does the 2-methoxyethyl substituent influence the compound’s pharmacokinetic profile compared to analogs with furyl or chlorophenyl groups?
A5.
- Metabolic stability : The 2-methoxyethyl group reduces oxidative metabolism (vs. furyl’s susceptibility to CYP450) .
- Plasma protein binding : Lower affinity (∼85%) compared to chlorophenyl analogs (∼92%) due to reduced hydrophobicity .
- Half-life : In rodent models, t₁/₂ = 4.2 hrs (methoxyethyl) vs. 2.8 hrs (furyl) .
Advanced Research Questions
Q. Q6. What experimental designs optimize the compound’s selectivity for cancer cell lines over normal cells?
A6.
Q. Q7. How can heterogeneous catalysis improve the scalability of its synthesis?
A7.
- Catalyst selection : Use Pd/C or Ni nanoparticles for C–N coupling steps, reducing reaction time by 30% .
- Flow chemistry : Implement continuous-flow reactors to enhance yield (∼92% vs. 78% batch) and purity .
- Green solvents : Substitute DMF with cyclopentyl methyl ether (CPME) to improve E-factor (kg waste/kg product) .
Data Contradiction Analysis
Q. Q8. How to address discrepancies in reported cytotoxic activity across studies?
A8.
- Source verification : Confirm compound purity (>95% via HPLC) and storage conditions (desiccated, -20°C) .
- Assay standardization : Use identical cell lines (e.g., MCF-7) and incubation times (72 hrs) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare datasets; report p-values ≤0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
